Guanosine-2'-monophosphate

Vue d'ensemble

Description

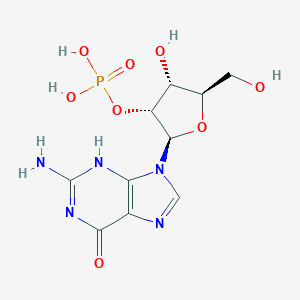

Guanosine 2'-monophosphate is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase. It has a role as an EC 3.1.27.3 (ribonuclease T1) inhibitor. It is a conjugate acid of a guanosine 2'-monophosphate(2-).

Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.

Applications De Recherche Scientifique

Biochemical Functions

Role in RNA Synthesis

GMP is a critical component of RNA, serving as a monomer in the synthesis of ribonucleic acid. It is essential for the formation of guanine nucleotides, which are vital for various cellular functions, including protein synthesis and signal transduction pathways.

Second Messenger Role

GMP can be converted to cyclic GMP (cGMP), which acts as a second messenger in various physiological processes such as vasodilation and neurotransmission. cGMP is synthesized from GTP by guanylate cyclase and plays a crucial role in mediating hormonal signals within cells .

Food Science Applications

Flavor Enhancer

Guanosine monophosphate is recognized as a food additive (E626) utilized to enhance umami flavor in food products. It is often used in conjunction with disodium inosinate to amplify flavor profiles in processed foods such as instant noodles, snacks, and canned vegetables .

| Additive | E Number | Common Uses |

|---|---|---|

| Guanosine Monophosphate | E626 | Flavor enhancer in savory foods |

| Disodium Guanylate | E627 | Used with MSG for enhanced umami |

| Dipotassium Guanylate | E628 | Found in snacks and processed foods |

Pharmaceutical Research

Potential Therapeutic Applications

GMP has been investigated for its potential therapeutic effects, particularly in antiviral research. For instance, pro-drugs of 2'-C-methyl guanosine monophosphate have shown promise as selective inhibitors of the hepatitis C virus . This highlights GMP's role in drug development targeting viral infections.

Mechanism of Action Studies

Research has indicated that GMP may interact with specific enzymes such as guanyl-specific ribonuclease. Understanding these interactions can lead to advancements in drug design and therapeutic strategies .

Analytical Techniques

Quantification Methods

Recent studies have employed UV spectroscopy combined with chemometrics to determine the concentrations of GMP and related compounds in biological samples. For example, a method was developed to accurately quantify GMP levels in yeast extracts using Partial Least Squares (PLS) regression analysis . This approach enhances the reliability of GMP measurement in various research contexts.

| Analytical Method | Application | Outcome |

|---|---|---|

| UV Spectroscopy | Quantification of GMP in yeast extracts | High accuracy using PLS regression |

| Chemometric Analysis | Data analysis for complex mixtures | Improved predictive modeling |

Case Study 1: GMP as a Food Additive

A study demonstrated that the addition of GMP to processed foods significantly improved consumer acceptance due to enhanced flavor profiles. The synergistic effect with other flavor enhancers like MSG was particularly noted.

Case Study 2: Antiviral Properties

Research on dual pro-drugs of 2'-C-methyl guanosine monophosphate revealed their effectiveness against hepatitis C virus replication in vitro. These findings suggest potential pathways for developing antiviral therapies based on GMP derivatives.

Analyse Des Réactions Chimiques

Hydrolysis to Guanosine and Phosphate

2'-GMP undergoes enzymatic hydrolysis to release guanosine and inorganic phosphate. This reaction is catalyzed by phosphatases and nucleotidases:

Reaction:

-

Enzymes involved:

Phosphorylation to GDP and GTP

2'-GMP serves as a precursor for guanosine diphosphate (GDP) and guanosine triphosphate (GTP) via kinase-mediated phosphorylation:

Reactions:

-

Biological significance:

Cyclic Nucleotide Formation

2'-GMP participates in cyclic nucleotide metabolism, particularly in bacterial systems:

Reaction:

-

Key findings:

Dinucleotide Cleavage

2'-GMP is generated during the hydrolysis of dinucleotides:

Reaction:

-

Enzymes involved:

Enzymatic Interconversion in Purine Metabolism

2'-GMP interacts with enzymes in purine salvage and degradation pathways:

Regulatory Roles in Signaling

2'-GMP derivatives modulate cellular processes:

Propriétés

IUPAC Name |

[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.